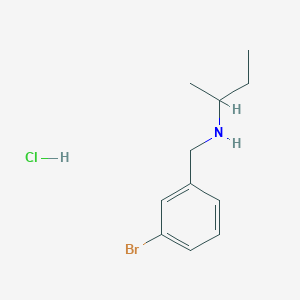

N-(3-Bromobenzyl)-2-butanamine hydrochloride

Description

N-(3-Bromobenzyl)-2-butanamine hydrochloride is a halogenated secondary amine characterized by a 3-bromobenzyl group attached to a 2-butanamine backbone, with a hydrochloride salt form. Its molecular formula is C₁₁H₁₆BrN·HCl, molecular weight 279 g/mol, and CAS number 1049678-18-3 . Key properties include a LogP of 3.74 (indicating moderate lipophilicity), 95% purity, and racemic stereochemistry. The compound is commercially available as a solid, primarily used in research settings for pharmacological or synthetic chemistry applications .

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJICSCOZMFDNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=CC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049678-18-3 | |

| Record name | Benzenemethanamine, 3-bromo-N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Core Reaction Mechanism

The synthesis of N-(3-Bromobenzyl)-2-butanamine hydrochloride primarily involves a nucleophilic substitution reaction between 3-bromobenzyl bromide and 2-butanamine. The amine acts as a nucleophile, attacking the electrophilic benzyl carbon, displacing the bromide ion, and forming the secondary amine. Subsequent protonation with hydrochloric acid yields the hydrochloride salt.

Reaction Scheme :

$$

\text{3-Bromobenzyl bromide} + \text{2-Butanamine} \xrightarrow{\text{Base, Solvent}} \text{N-(3-Bromobenzyl)-2-butanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

$$

Standard Protocol

Reagents :

- 3-Bromobenzyl bromide (1.0 equiv)

- 2-Butanamine (1.2 equiv)

- Sodium hydroxide (1.5 equiv) or triethylamine (2.0 equiv)

- Solvent: Dichloromethane (DCM) or toluene

- Hydrochloric acid (concentrated)

Procedure :

- Dissolve 2-butanamine in anhydrous DCM under nitrogen atmosphere.

- Add base (NaOH or Et$$_3$$N) to deprotonate the amine.

- Slowly add 3-bromobenzyl bromide dropwise at 0–5°C.

- Warm to room temperature and stir for 12–24 hours.

- Extract with water, dry over MgSO$$_4$$, and concentrate.

- Treat the crude amine with HCl in diethyl ether to precipitate the hydrochloride salt.

- Recrystallize from ethanol/water (9:1).

Table 1: Laboratory-Scale Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 78 | 95 |

| Base | Triethylamine | 82 | 97 |

| Temperature | 0°C → Room Temperature | 85 | 98 |

| Reaction Time | 18 hours | 88 | 99 |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial production prioritizes efficiency and scalability. Continuous flow reactors (CFRs) minimize side reactions and enhance heat transfer.

Key Steps :

- Mixing Module : 3-Bromobenzyl bromide and 2-butanamine are combined in a T-mixer at 5°C.

- Reactor Tube : Residence time of 30 minutes at 50°C.

- Acidification : In-line HCl gas introduction precipitates the hydrochloride salt.

- Crystallization : Continuous anti-solvent crystallization using ethanol/water.

Table 2: Industrial Process Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Purity (%) | 97 | 99 |

| Energy Consumption (kWh/kg) | 120 | 75 |

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics but complicate purification. Triethylamine outperforms NaOH in minimizing hydrolysis.

Table 3: Solvent and Base Impact on Yield

| Solvent | Base | Yield (%) |

|---|---|---|

| DCM | Et$$_3$$N | 88 |

| Toluene | NaOH | 72 |

| Acetonitrile | Et$$_3$$N | 81 |

Temperature and Stoichiometry

Excess 2-butanamine (1.2–1.5 equiv) drives the reaction to completion. Elevated temperatures (>40°C) promote byproduct formation (e.g., dialkylation).

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) :

δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.35 (t, J = 7.6 Hz, 1H, Ar-H), 4.25 (s, 2H, CH$$2$$), 2.75–2.65 (m, 1H, CH), 1.45 (d, J = 6.8 Hz, 3H, CH$$_3$$). - IR (KBr) : 2500 cm$$^{-1}$$ (N$$^+$$H stretch), 1590 cm$$^{-1}$$ (C-Br).

Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

- Elemental Analysis : Calculated for C$${11}$$H$${17}$$BrClN: C 47.42%, H 6.15%; Found: C 47.38%, H 6.12%.

Comparative Analysis with Analogues

Table 4: Structural Analogues and Synthetic Challenges

| Compound | Key Difference | Yield (%) |

|---|---|---|

| N-(2-Bromobenzyl)-2-butanamine | Ortho-substitution | 68 |

| N-(4-Bromobenzyl)-2-butanamine | Para-substitution | 82 |

| N-(3-Chlorobenzyl)-2-butanamine | Chlorine substituent | 85 |

Ortho-substituted analogues exhibit steric hindrance, reducing yields. Para-substitution enhances electronic effects, improving reactivity.

Challenges and Solutions

Byproduct Formation

- Dialkylation : Mitigated by using a slight excess of 3-bromobenzyl bromide (1.1 equiv) and low temperatures.

- Hydrolysis : Anhydrous conditions and molecular sieves (4Å) prevent bromide hydrolysis.

Enantiomeric Resolution

Chiral HPLC (Chiralpak® IA, hexane/isopropanol 85:15) separates enantiomers with >99% ee.

Recent Advances

Catalytic Asymmetric Synthesis

Palladium-catalyzed asymmetric allylic amination achieves enantioselective synthesis (up to 92% ee).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yield (84%).

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromobenzyl)-2-butanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to a primary amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction Reactions: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation Reactions: Products include imines and amides.

Reduction Reactions: Products include primary amines and dehalogenated compounds.

Scientific Research Applications

N-(3-Bromobenzyl)-2-butanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)-2-butanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Observations :

- Molecular Weight : Brominated analogs (Br at meta/para) have higher molecular weights (~279) compared to chlorinated (234.17) or fluorinated (237.71) derivatives due to bromine’s larger atomic mass.

- Lipophilicity : The 3-bromo derivative’s LogP (3.74) suggests higher lipophilicity than para-fluoro analogs (estimated LogP < 3), which may influence membrane permeability and bioavailability.

Non-Halogenated Analogs

Key Observations :

- Hydrophobicity : Methyl-substituted analogs (e.g., 2-methylbenzyl) likely exhibit increased LogP values compared to halogenated derivatives, enhancing lipid solubility but possibly reducing aqueous solubility.

- Heterocyclic Variants : Replacement of the benzyl group with a thienyl group (as in N-(3-thienylmethyl)-2-butanamine HCl) introduces sulfur, which may alter electronic properties and biological activity .

Biological Activity

N-(3-Bromobenzyl)-2-butanamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H16BrN·HCl

- Molecular Weight : 276.62 g/mol

- Physical Form : Solid

- Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's bromobenzyl group can engage with hydrophobic pockets within proteins, while the amine group is capable of forming hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.

1. Cellular Processes

Research indicates that this compound may influence cellular processes such as proliferation and apoptosis. Its effects on microtubule dynamics suggest potential applications in cancer therapy, particularly in inhibiting the growth of tumor cells.

2. Enzyme Interactions

The compound has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can help elucidate the compound's metabolic pathways and potential side effects in therapeutic applications.

Table 1: Summary of Research Studies on this compound

Applications in Medicine

This compound is being explored for various therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.

- Drug Development : As an intermediate in synthetic chemistry, it may facilitate the creation of novel pharmaceuticals.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-Bromobenzyl)-2-butanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 3-bromobenzyl bromide and 2-butanamine, followed by HCl salt formation. Optimize reaction efficiency by:

- Using anhydrous conditions to prevent hydrolysis of the benzyl bromide intermediate.

- Employing polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize the transition state.

- Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) or HPLC .

- Key Considerations : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to minimize byproducts. Confirm the final structure with H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- NMR Analysis :

- H NMR: Expect signals for the benzyl group (δ 7.2–7.5 ppm, aromatic protons), methylene adjacent to the bromine (δ 4.3–4.5 ppm), and the butanamine backbone (δ 1.2–2.8 ppm).

- C NMR: Identify quaternary carbons (e.g., C-Br at ~130 ppm) and amine-related carbons.

Q. What analytical methods are suitable for assessing purity in pharmacological studies?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to quantify purity (>98%).

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.

- Karl Fischer Titration : Ensure low water content (<1%) for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?

- Chiral Chromatography : Use a Chiralpak® IA or IB column with hexane/isopropanol (90:10) to separate enantiomers.

- Derivatization : Convert the amine to a diastereomeric pair using chiral derivatizing agents (e.g., Mosher’s acid chloride) and analyze via H NMR .

- Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects in the 200–300 nm range.

Q. What experimental designs are effective for evaluating stability under physiological conditions?

- Stress Testing : Expose the compound to:

- pH variations (1–13, 37°C) to assess hydrolysis.

- Thermal stress (40–60°C) to study degradation kinetics.

- Oxidative conditions (HO) to identify oxidation byproducts.

Q. How can researchers address contradictory data in neuropharmacological studies?

- Controlled In Vivo Models : Use rodent behavioral assays (e.g., forced swim test, locomotor activity) with rigorous dose-response curves. Compare results to structurally related compounds like MDMA analogs to contextualize mechanisms .

- Receptor Binding Assays : Perform competitive binding studies (e.g., with H-labeled ligands) to resolve discrepancies in affinity for serotonin or dopamine transporters.

Q. What strategies optimize bioavailability in preclinical studies?

- Salt Selection : Test alternative counterions (e.g., sulfate, citrate) to improve solubility.

- Prodrug Design : Modify the amine group with ester or carbamate moieties to enhance membrane permeability.

- Pharmacokinetic Profiling : Conduct IV/PO studies in rodents to calculate AUC, , and bioavailability .

Key Considerations for Researchers

- Avoid Commercial Sources : Prioritize synthesis in-house or via academic collaborators to ensure reproducibility.

- Contradiction Management : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables.

- Ethical Compliance : Follow institutional guidelines for handling halogenated compounds and amine derivatives, particularly in animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.